

physical properties of tert-Butyl 6-bromo-1H-indole-1-carboxylate

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Compound of Interest

Compound Name: *tert-Butyl 6-bromo-1H-indole-1-carboxylate*

Cat. No.: *B170032*

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Technical Guide: tert-Butyl 6-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **tert-Butyl 6-bromo-1H-indole-1-carboxylate**. It also details experimental protocols for its synthesis and the determination of its solubility, crucial parameters for its application in research and drug development.

Core Physical Properties

The physical characteristics of **tert-Butyl 6-bromo-1H-indole-1-carboxylate** are fundamental to its handling, formulation, and application in synthetic chemistry. Below is a summary of its key physical properties.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₄ BrNO ₂	[1][2]
Molecular Weight	296.16 g/mol	[1][2]
Appearance	Solid	[2]
Density	1.4 ± 0.1 g/cm ³	[1]
Boiling Point	367.9 ± 34.0 °C at 760 mmHg	[1]
Melting Point	Not available	
CAS Number	147621-26-9	[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and solubility determination of **tert-Butyl 6-bromo-1H-indole-1-carboxylate** are outlined below. These protocols are based on established chemical principles and adapted from procedures for structurally similar compounds.

Synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate

The synthesis of **tert-Butyl 6-bromo-1H-indole-1-carboxylate** is typically achieved through the protection of the nitrogen atom of 6-bromoindole using di-tert-butyl dicarbonate (Boc₂O). This method is widely used for the N-protection of indoles, enhancing their stability and solubility in organic solvents, which facilitates further synthetic transformations.

Materials:

- 6-bromoindole
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃) solution (saturated)

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 6-bromoindole (1.0 equivalent) in anhydrous dichloromethane.
- **Addition of Reagents:** Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution. Then, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
- **Workup:** Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **tert-Butyl 6-bromo-1H-indole-1-carboxylate**.

Solubility Determination

The following protocol describes the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

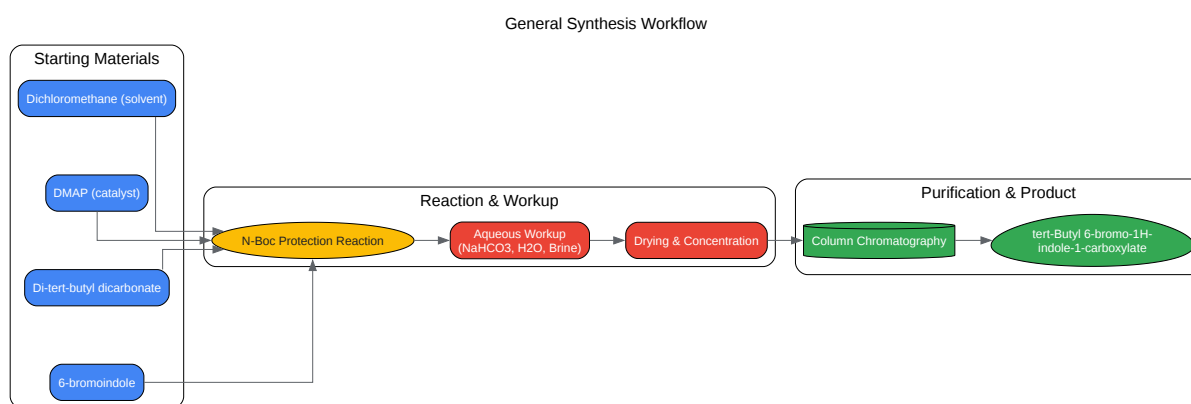
- **tert-Butyl 6-bromo-1H-indole-1-carboxylate**
- A selection of organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetonitrile)
- Scintillation vials with screw caps
- Orbital shaker or vortex mixer
- Analytical balance
- Centrifuge
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

- **Sample Preparation:** Add an excess amount of solid **tert-Butyl 6-bromo-1H-indole-1-carboxylate** to a scintillation vial. The excess solid ensures that a saturated solution is formed.
- **Solvent Addition:** Add a known volume of the desired solvent to the vial.
- **Equilibration:** Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
- **Sample Analysis:** Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.
- **Quantification:** Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound. The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Visualizations

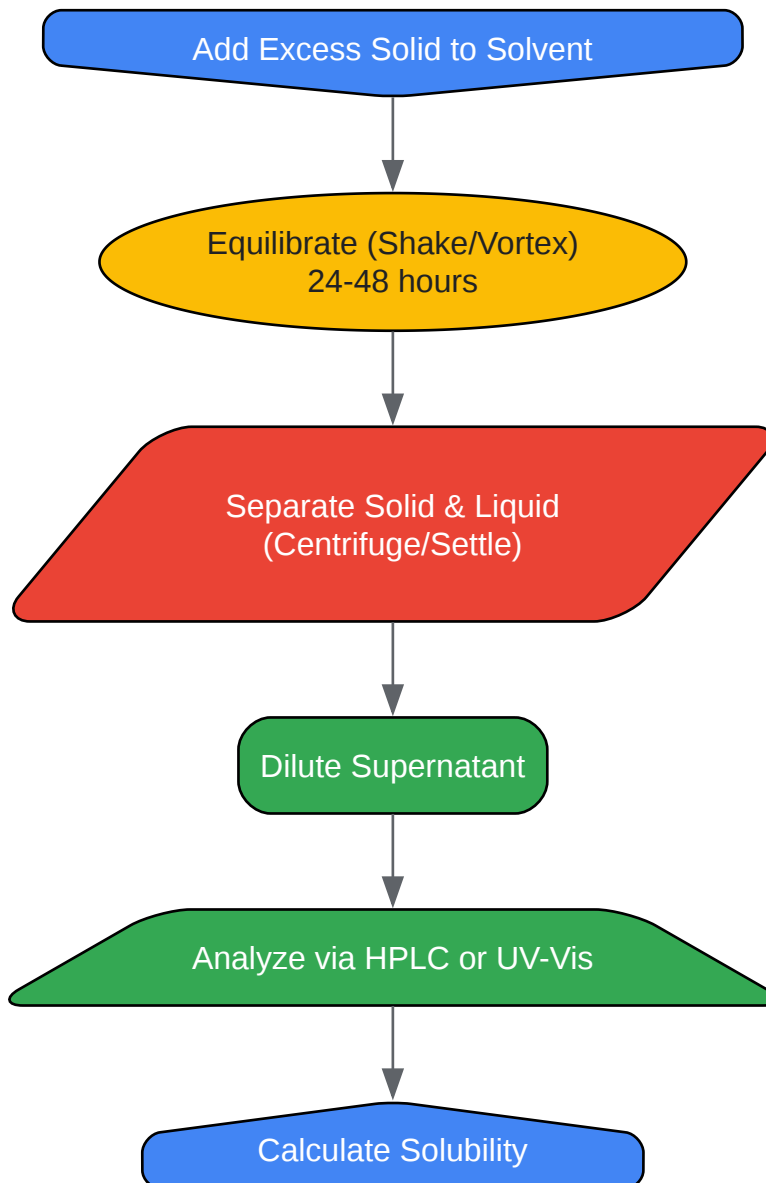
The following diagrams illustrate the logical workflow for the synthesis and solubility determination of **tert-Butyl 6-bromo-1H-indole-1-carboxylate**.



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Caption: General Synthesis Workflow

Solubility Determination Workflow



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Caption: Solubility Determination Workflow

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References

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